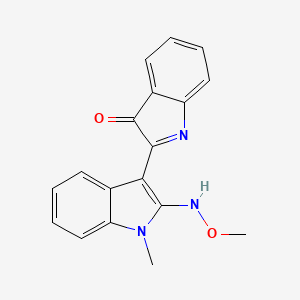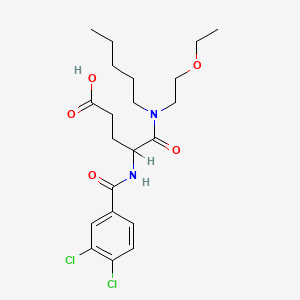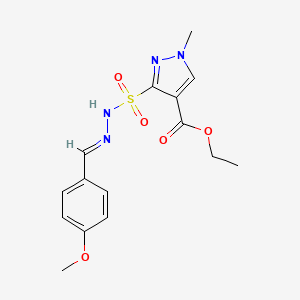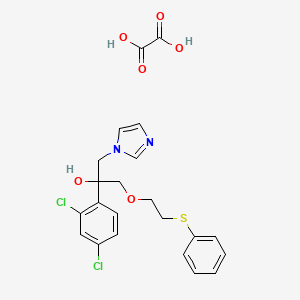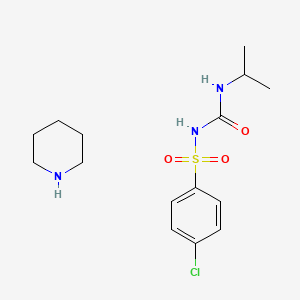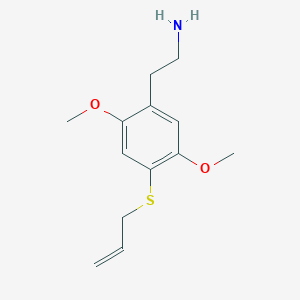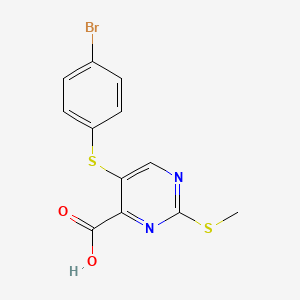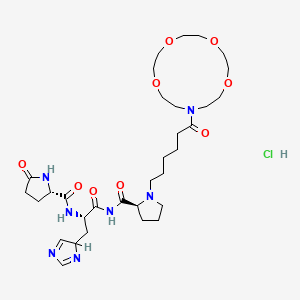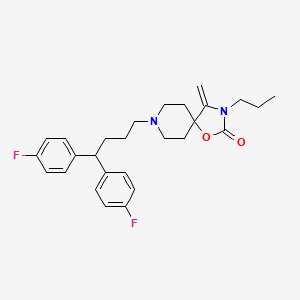
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of fluorophenyl groups, a methylene bridge, and a spirocyclic framework that includes an oxa-diazaspirodecane ring system. The compound’s molecular formula is C26H32F2N2O, and it has a molecular weight of approximately 458.54 g/mol .
Méthodes De Préparation
The synthesis of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route may include the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic framework.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions.
Formation of the Methylene Bridge: The methylene bridge is formed through a series of condensation reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .
Analyse Des Réactions Chimiques
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature and pH control .
Applications De Recherche Scientifique
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparaison Avec Des Composés Similaires
8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one can be compared with similar compounds, such as:
8-(4,4-Bis(4-fluorophenyl)butyl)-3-ethyl-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound has a similar spirocyclic structure but differs in the presence of an ethyl and hydroxy group.
8-(4,4-Bis(4-fluorophenyl)butyl)-3-methyl-4-hydroxy-4-methylene-1-oxa-3,8-diazaspiro(4.5)decan-2-one: This compound also shares the spirocyclic core but has different substituents at specific positions.
The uniqueness of 8-(4,4-Bis(4-fluorophenyl)butyl)-4-methylene-3-propyl-1-oxa-3,8-diazaspiro(4
Propriétés
Numéro CAS |
134069-52-6 |
|---|---|
Formule moléculaire |
C27H32F2N2O2 |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
8-[4,4-bis(4-fluorophenyl)butyl]-4-methylidene-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C27H32F2N2O2/c1-3-16-31-20(2)27(33-26(31)32)14-18-30(19-15-27)17-4-5-25(21-6-10-23(28)11-7-21)22-8-12-24(29)13-9-22/h6-13,25H,2-5,14-19H2,1H3 |
Clé InChI |
LQBGJLVMYJGVSS-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



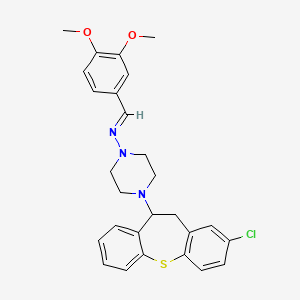
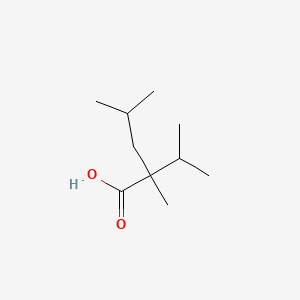
![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-propoxyethyl)benzimidazole](/img/structure/B15189214.png)
